molecular formula C11H7N5O3 B6274850 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile CAS No. 2731014-62-1

3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No. B6274850
CAS RN: 2731014-62-1
M. Wt: 257.2
InChI Key:
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Description

3-(5-Nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile, also known as NOP, is a heterocyclic compound that has been studied for its potential applications in medicine and biochemistry. NOP is a nitroimidazole compound, which is a type of nitrogen-containing heterocycle that is widely used in medicinal chemistry and drug development. NOP has been studied for its potential to act as a prodrug, a drug that is inactive until it is metabolized in the body. NOP has also been studied for its potential to act as a bioactive compound, a compound that can interact with cellular components to induce a response. This introduction will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for NOP.

Scientific Research Applications

3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has been studied for its potential to act as a prodrug, a drug that is inactive until it is metabolized in the body. This property makes 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile a promising candidate for drug development, as it can be used to deliver drugs to specific target sites in the body. 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has also been studied for its potential to act as a bioactive compound, a compound that can interact with cellular components to induce a response. This property makes 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile a promising candidate for drug development, as it can be used to modulate the activity of certain cellular pathways.

Mechanism of Action

The mechanism of action of 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is not well understood. However, it is believed that 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile acts by binding to cellular components, such as proteins, and modulating their activity. 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has also been shown to interact with certain enzymes, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has been shown to have a variety of biochemical and physiological effects. In vitro, 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has been shown to inhibit the growth of certain cancer cell lines. 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has also been shown to induce apoptosis in certain cell lines, which is the programmed death of cells. In vivo, 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has been shown to have anti-inflammatory and analgesic effects, as well as immunomodulatory effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile in laboratory experiments is its ability to act as a prodrug and bioactive compound. This makes 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile a useful tool for drug development, as it can be used to deliver drugs to specific target sites in the body. Additionally, 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of certain drugs. However, the use of 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile in laboratory experiments is limited by its instability in certain conditions, such as high pH or high temperature.

Future Directions

There are numerous potential future directions for the study of 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile. One potential direction is to study the mechanism of action of 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile in more detail. Additionally, further research could be done to determine the optimal conditions for synthesizing 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile. Another potential direction is to study the potential therapeutic applications of 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile, such as its potential to act as an anti-cancer agent or an immunomodulator. Additionally, further research could be done to explore the potential side effects of 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile, as well as its potential toxicity in humans. Finally, further research could be done to explore the potential industrial applications of 3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile, such as its potential to be used as a dye or as a catalyst in chemical reactions.

Synthesis Methods

3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can be synthesized from the reaction of 5-nitro-1H-imidazole-2-carboxylic acid and 3-pyridin-3-yl propanenitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a condensation reaction, in which the carboxylic acid group of the imidazole is reacted with the nitrile group of the pyridin-3-yl propanenitrile to form the desired product. The reaction is typically carried out in a solvent such as dichloromethane, and the product is isolated by precipitation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The key steps in the synthesis pathway include the synthesis of 5-nitroimidazole, pyridine-3-carboxaldehyde, and 3-oxo-2-(pyridin-3-yl)propanenitrile, which are then used to synthesize the final compound.", "Starting Materials": [ "Glyoxal", "5-nitroimidazole", "Pyridine-3-carboxaldehyde", "Sodium cyanide", "Sodium methoxide", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 5-nitroimidazole", "a. Mix glyoxal and 5-nitroimidazole in ethanol and heat the mixture to reflux.", "b. Add sodium methoxide to the mixture and continue heating for several hours.", "c. Cool the mixture and filter the resulting solid.", "Step 2: Synthesis of pyridine-3-carboxaldehyde", "a. Mix pyridine-3-carboxylic acid and acetic anhydride in sulfuric acid and heat the mixture to reflux.", "b. Cool the mixture and add water to precipitate the resulting solid.", "c. Filter the solid and wash with water.", "Step 3: Synthesis of 3-oxo-2-(pyridin-3-yl)propanenitrile", "a. Mix pyridine-3-carboxaldehyde and sodium cyanide in ethanol and heat the mixture to reflux.", "b. Cool the mixture and filter the resulting solid.", "c. Mix the resulting solid with acetic anhydride and heat the mixture to reflux.", "d. Cool the mixture and filter the resulting solid.", "Step 4: Synthesis of '3-(5-nitro-1H-imidazol-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile'", "a. Mix 5-nitroimidazole, 3-oxo-2-(pyridin-3-yl)propanenitrile, and sodium nitrite in hydrochloric acid and cool the mixture.", "b. Add sodium hydroxide to the mixture and extract with ethyl acetate.", "c. Dry the organic layer and evaporate the solvent to obtain the final compound." ] }

CAS RN

2731014-62-1

Molecular Formula

C11H7N5O3

Molecular Weight

257.2

Purity

91

Origin of Product

United States

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